

# Application Notes: SGC-CBP30 in FRAP Assays

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**Compound Focus:** Sgc-cbp30

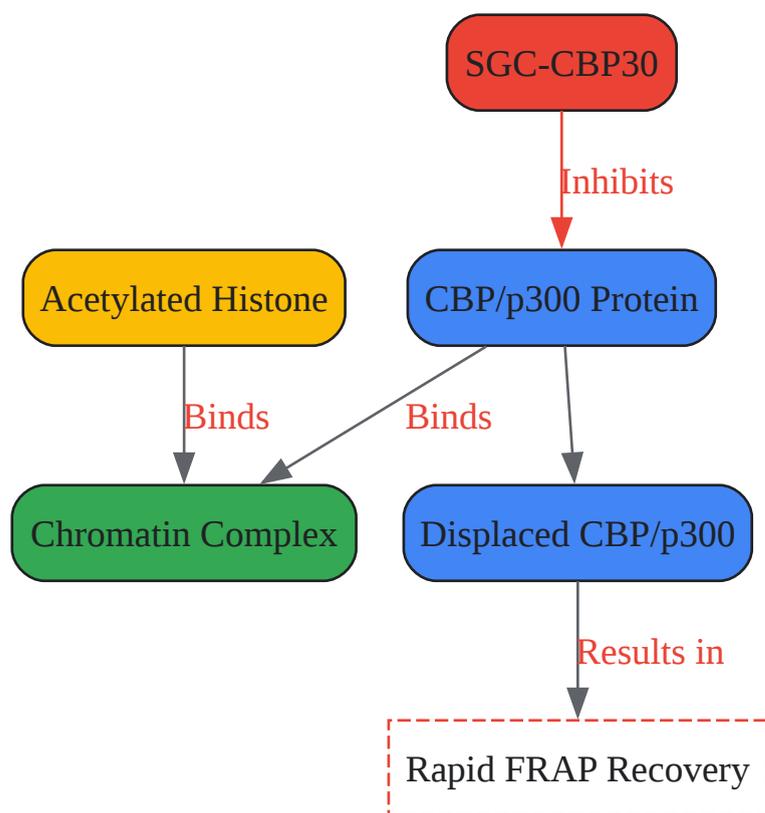
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**Introduction** **SGC-CBP30** is a potent, highly selective chemical probe that inhibits the bromodomains of the CBP and p300 proteins [1]. The Fluorescence Recovery After Photobleaching (FRAP) assay is a key cellular experiment used to confirm its target engagement and functional activity. These notes summarize the available quantitative data and the biological context for using **SGC-CBP30** in such studies.

**Mechanism of Action and Biological Context** CBP and p300 are crucial transcriptional co-activators that regulate gene expression through their histone acetyltransferase (HAT) activity and their ability to "read" acetylated lysine residues on histones via their bromodomains [2]. **SGC-CBP30** acts as a competitive inhibitor by binding to the acetyl-lysine recognition pocket of the CBP/p300 bromodomains, thereby displacing them from acetylated chromatin [3] [4]. This mechanism disrupts the recruitment of CBP/p300 to specific genetic loci, modulating downstream transcriptional programs.

The diagram below illustrates this mechanism and its functional consequences in a cellular FRAP assay.



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**Quantitative Profiling of SGC-CBP30** The high potency and selectivity of **SGC-CBP30** make it a superior chemical probe for mechanistic studies.

*Table 1: Biochemical Affinity and Selectivity Profile of SGC-CBP30*

Target	Affinity (Kd)	Assay Type	Selectivity over BRD4(1)	Citations
CBP Bromodomain	21 nM	In vitro binding	40-fold	[1] [5] [6]
p300 Bromodomain	32 nM	In vitro binding	~30-fold	[1] [5]
BRD4(1) Bromodomain	~840 nM (calculated)	In vitro binding	(Reference)	[1]

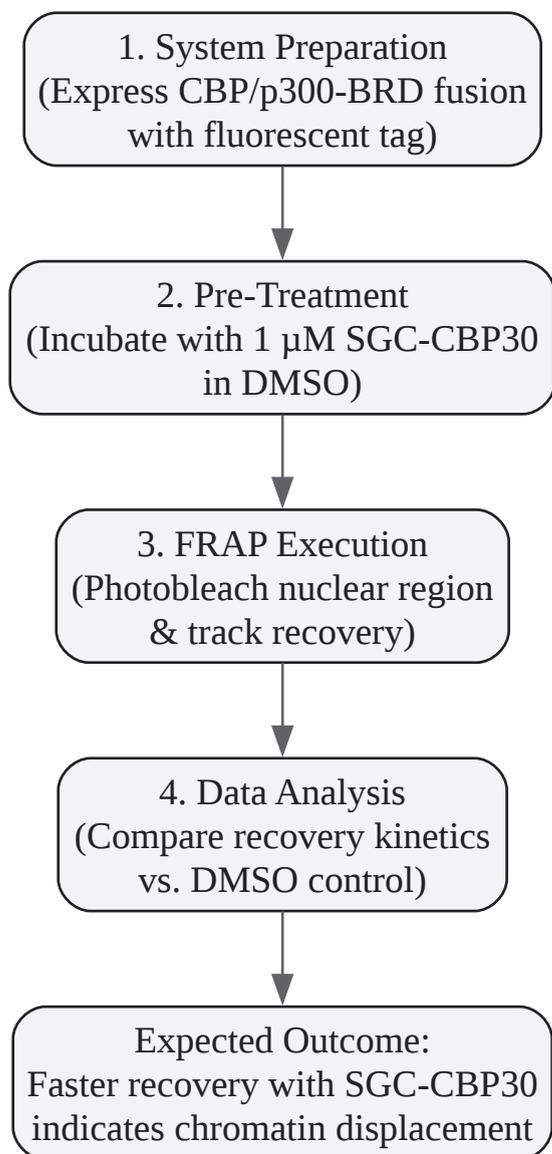
Table 2: Documented Cellular Activity of **SGC-CBP30**

Cellular Assay / Readout	Result / IC <sub>50</sub>	Biological Implication	Citations
FRAP Recovery	Acceleration at 1 $\mu$ M	Displacement from chromatin; demonstrates target engagement	[1] [6]
IL-17A Secretion (Th17 cells)	Strong reduction	Validated anti-inflammatory effect	[5]
p53 Reporter Assay	1.5 $\mu$ M (in RKO cells)	Inhibition of p53-mediated transcription	[5]

**Key Experimental Parameters from Literature** While a full protocol is not provided, the literature contains specific points of reference for your experimental design:

- **Cellular Activity in FRAP:** It has been demonstrated that **SGC-CBP30 accelerates FRAP recovery in cells at a concentration of 1  $\mu$ M** [1] [6]. This is a critical benchmark for determining the effective concentration in your live-cell experiments.
- **Solubility and Storage:**
  - **Solubility:** The compound is soluble to **100 mM in DMSO** and ethanol [1]. Another source suggests solubility of ~131 mM in DMSO [5].
  - **Stock Solution Storage:** It is recommended to prepare stock solutions in DMSO and store them at **-80°C for up to 2 years** or at **-20°C for up to 1 year** [5].
  - **Solid Form Storage:** The solid powder should be **stored at +4°C** or below [1] [6].
- **Reported Cellular IC<sub>50</sub> Values:** The inhibitor shows cellular activity in the **low micromolar range** (1-3  $\mu$ M) across various functional assays (see Table 2), which aligns with the effective concentration used in the FRAP assay [5].

**Experimental Workflow Considerations** The following chart outlines a general logical workflow for a FRAP experiment based on the documented use of **SGC-CBP30**.



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## Key Takeaways for Researchers

- **SGC-CBP30 is a validated chemical probe:** Its high potency and selectivity make it suitable for dissecting the specific biological roles of the CBP/p300 bromodomains [1] [4].
- **Benchmark concentration for cellular studies:** A concentration of **1  $\mu\text{M}$**  is a scientifically supported starting point for observing robust target engagement in live-cell assays like FRAP [1] [6].
- **Leads for protocol development:** While a detailed protocol is not public, the identified parameters provide a foundation for experimental design. For a complete protocol, you may need to consult

specialized methodology papers or directly contact the research groups affiliated with the Structural Genomics Consortium (SGC).

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